



Application Notes and Protocols: In Vivo Experimental design for Thalidomide-Based PROTACs

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Compound of Interest		
Compound Name:	Thalidomide-NH-PEG4-Ms	
Cat. No.:	B11928950	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that hijacks the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ligase complex.[2][3] This mechanism of action, which leads to the complete removal of the target protein rather than just its inhibition, can result in a more profound and durable therapeutic effect.[4]

The successful translation of thalidomide-based PROTACs from promising molecules to clinical candidates is critically dependent on a well-designed in vivo experimental strategy. This document provides detailed application notes and protocols for the key stages of in vivo evaluation, including pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity assessment.

Mechanism of Action: Hijacking the CRL4^CRBN^Complex

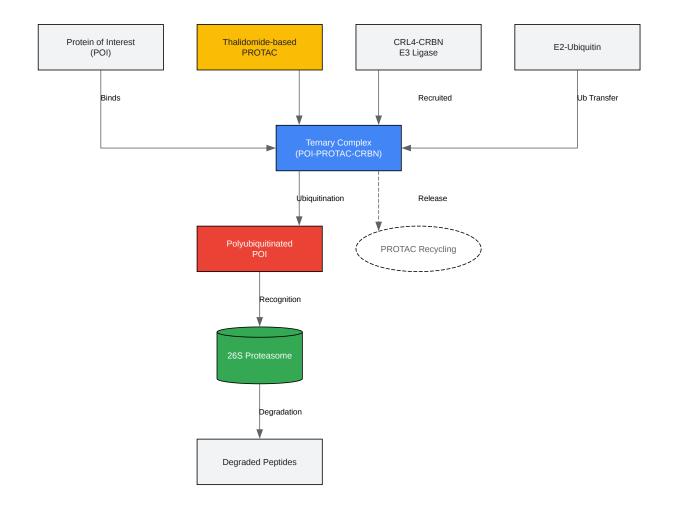


Methodological & Application

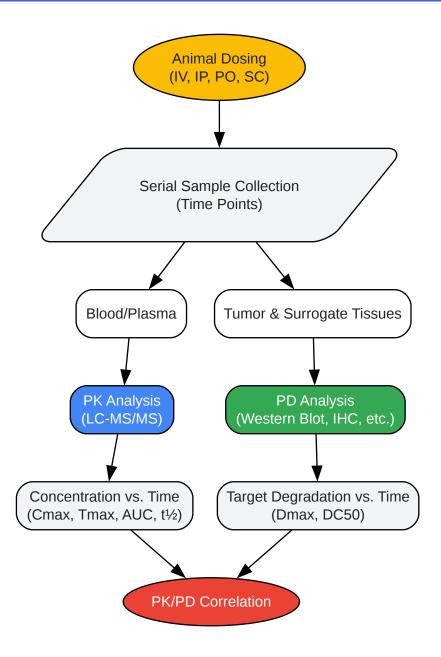
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Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target POI and the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[2][6]

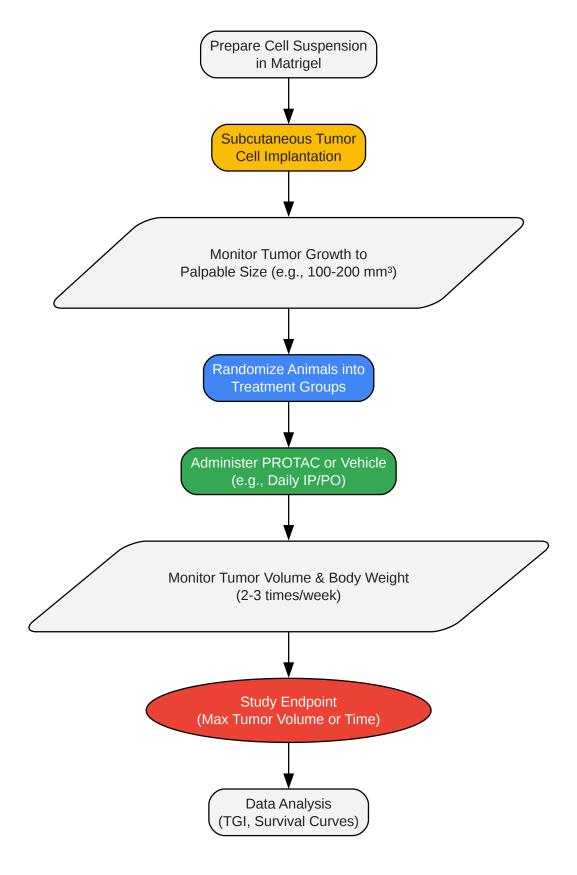












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